Temiverine hydrochloride
Overview
Description
Temiverine hydrochloride is a synthesized agent that is expected to have anticholinergic action . It is also a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Molecular Structure Analysis
The molecular weight of Temiverine hydrochloride is 422.00 . Its molecular formula is C24H36ClNO3 . The SMILES representation of its structure isO=C (OC (C) (C)C#CCN (CC)CC)C (O) (C1CCCCC1)C2=CC=CC=C2. [H]Cl
. Chemical Reactions Analysis
Temiverine hydrochloride is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of Temiverine hydrochloride is 422.00 . Its molecular formula is C24H36ClNO3 . The SMILES representation of its structure isO=C (OC (C) (C)C#CCN (CC)CC)C (O) (C1CCCCC1)C2=CC=CC=C2. [H]Cl
.
Scientific Research Applications
Pharmacological Studies:
- Temiverine hydrochloride has been studied for its potential as a therapeutic agent due to its physiological action. Its relationship to other compounds like papaverine has been a point of interest in these studies (Laidlaw, 1910).
Analytical Chemistry Applications:
- In the field of analytical chemistry, methods for the determination of compounds similar to temiverine hydrochloride, such as tetracycline hydrochloride, have been developed. These methods involve chemiluminescence detection and flow injection, indicating the broader relevance of analytical techniques for similar compounds (Alwarthan & Townshend, 1988).
Medical Research:
- Research on compounds structurally related to temiverine hydrochloride, like drotaverine hydrochloride, has explored their utility in medical applications, such as acceleration of labor and relief of labor pains (Singh, Jain, Goel, & Saxena, 2004).
Synthetic Methods and Chemical Properties:
- Studies on the synthesis of related hydrochloride salts, such as tetracaine hydrochloride, provide insights into the synthetic methods and chemical properties relevant to temiverine hydrochloride. This includes research on the reaction routes, yields, and physical and chemical properties of these compounds (Li, Zhao, & Cui, 2017).
Environmental and Health Impact Studies:
- The environmental and health impacts of structurally similar compounds, such as tetracycline hydrochloride, have been studied. This includes examining their presence in water bodies and the potential threats to human health (Zhang et al., 2021).
properties
IUPAC Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLFZVNMLALLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926528 | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Temiverine hydrochloride | |
CAS RN |
129927-33-9 | |
Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129927-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temiverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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